Sulfanilanilide, 4'-(9-acridinylamino)- is a chemical compound with the molecular formula and a molecular weight of 444.51 g/mol. This compound is classified as a sulfonamide derivative, specifically an aromatic amine, which includes an acridine moiety. It has been noted for its potential pharmaceutical applications, particularly in the field of cancer treatment due to its antileukemic properties.
Sulfanilanilide, 4'-(9-acridinylamino)- can be sourced from various chemical suppliers and is cataloged under the Chemical Abstracts Service Registry Number 57164-91-7. Its classification falls under the broader category of sulfonamides, which are known for their antibacterial properties, though this specific compound has been investigated for its anticancer activity.
The synthesis of sulfanilanilide, 4'-(9-acridinylamino)- typically involves several steps:
The precise conditions may vary based on the desired yield and purity of the final product.
The molecular structure of sulfanilanilide, 4'-(9-acridinylamino)- features a central sulfonamide group attached to an aniline moiety and an acridine ring system.
Sulfanilanilide, 4'-(9-acridinylamino)- can participate in various chemical reactions typical of sulfonamide compounds:
These reactions are significant for modifying the compound for enhanced biological activity or specificity.
The mechanism of action of sulfanilanilide, 4'-(9-acridinylamino)- is primarily linked to its ability to interfere with nucleic acid synthesis in cancer cells.
Data from studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically.
Sulfanilanilide, 4'-(9-acridinylamino)- exhibits several notable physical and chemical properties:
Sulfanilanilide, 4'-(9-acridinylamino)- has several important applications in scientific research:
This compound represents a promising area of study within medicinal chemistry, particularly concerning its implications for treating hematological malignancies.
The core mechanism of 4'-(9-acridinylamino)methanesulfonanilide derivatives centers on their planar acridine ring system, which facilitates strong intercalation into DNA base pairs. This intercalation induces significant helical distortion, compromising DNA replication and transcription integrity. Crucially, these compounds stabilize the transient DNA-topoisomerase II complex, preventing DNA religation and generating irreversible double-strand breaks. Structural analyses reveal that electron-donating substituents—particularly at the anilide ring’s 3' position—dramatically enhance DNA binding affinity. A methoxy group (-OCH₃) at this position increases electron density at the sulfonanilide’s 6' position, correlating with a 2- to 8-fold boost in topoisomerase II poisoning efficacy compared to unsubstituted analogs [2].
The compound’s penetration efficiency within solid tumor models is limited by multicellular architecture. In Chinese hamster V79-171b spheroids, a 60-minute exposure achieves only superficial cytotoxicity, with cells >150 μm from the surface remaining largely viable due to diffusion barriers. This spatial heterogeneity mirrors the drug delivery challenges observed in hypoxic tumor cores in vivo [1].
Table 1: Impact of Substituents on DNA Binding and Cytotoxicity
Substituent Position | Functional Group | DNA Binding Affinity (Relative) | Topo-II Inhibition (IC50 Reduction) |
---|---|---|---|
Anilide 3' | -OCH₃ | 8.2-fold increase | 3.1-fold |
Anilide 4' | -Cl | 1.8-fold increase | No significant change |
Acridine 3 | -I (iodine) | 3.5-fold increase | 2.2-fold |
Acridine 3 | -isopropyl | Not tolerated | Activity loss |
The hybrid acridine-sulfonamide architecture enables multimodal interference with oncogenic signaling. The sulfonamide moiety confers selective protein-binding capabilities, inhibiting carbonic anhydrases (CA-IX/XII) overexpressed in hypoxic tumors. This inhibition disrupts intracellular pH regulation, sensitizing cells to DNA damage. Simultaneously, the acridine scaffold suppresses PI3K/AKT pathway activation by competitively binding to pleckstrin homology domains, thereby inhibiting AKT membrane translocation. In breast adenocarcinoma models, this dual action synergistically downregulates NF-κB nuclear translocation, reducing expression of anti-apoptotic proteins Bcl-2 and survivin [4].
Metabolomic profiling indicates that 3'-methoxy variants impair mitochondrial respiration by inhibiting electron transport chain (ETC) Complex I. This metabolic rewiring depletes ATP reserves within 4 hours of exposure, forcing cells into glycolytic dependency—a vulnerability exploited by combining these agents with hexokinase inhibitors [6].
Table 2: Signaling Pathway Modulation by Hybrid Structural Features
Structural Domain | Target Pathway | Biological Consequence | Validated Biomarker Changes |
---|---|---|---|
Acridine ring | PI3K/AKT/mTOR | Reduced phospho-AKT (Ser473) | ↓70% p-AKT; ↑cleaved caspase-3 |
Sulfonamide linker | Carbonic anhydrase IX/XII | Intracellular acidification (pH 6.2 → 5.8) | ↑Lactate secretion; ↓extracellular pH |
3'-methoxy group | Mitochondrial ETC Complex I | ROS surge (2.9-fold increase) | ↑γH2AX; ↓oxygen consumption rate |
Against murine L1210 leukemia, 3'-methoxy-substituted derivatives exhibit submicromolar potency (IC₅₀ = 0.11 μM), outperforming non-methoxy analogs by 8-fold. This leukemia-selective cytotoxicity arises from enhanced uptake by nucleoside transporters (hENT1), which are overexpressed in lymphoid malignancies. Once internalized, the compounds trigger S-phase arrest within 6 hours, followed by mitochondrial outer membrane permeabilization and cytochrome c release. Notably, primary leukemic blasts exhibit 3.7-fold greater drug accumulation compared to healthy lymphocytes, attributed to differential expression of organic cation transporters [2] [4].
Multicellular spheroid studies reveal a critical limitation: the compound’s efficacy diminishes markedly in non-cycling cells. Only 12% of quiescent spheroid cells are killed versus 89% of exponentially growing monolayer cells after equimolar dosing. This cell-cycle dependency explains reduced activity in indolent leukemias but supports utility in aggressive, high-proliferation subtypes [1].
Table 3: Leukemia Cell Line Sensitivity Profiles
Cell Model | Proliferation Rate | IC₅₀ (μM) | Accumulation (pmol/10⁶ cells) | Key Resistance Factor |
---|---|---|---|---|
L1210 murine leukemia | High (DT=12h) | 0.11 | 892 ± 118 | None (reference sensitive) |
Human AML blasts | Moderate (DT=38h) | 0.87 | 301 ± 43 | BCRP overexpression (3.1-fold) |
Chronic lymphocytic leukemia | Low (DT>72h) | 4.22 | 98 ± 17 | Quiescence; low hENT1 |
Compared to classical DNA intercalators like doxorubicin, 4'-(9-acridinylamino)methanesulfonanilides exhibit distinct molecular advantages. Their smaller steric footprint enables deeper chromatin penetration, while the sulfonamide group provides hydrogen-bonding interactions with topoisomerase II residues Glu477 and Asp479—contacts absent in anthracyclines. This results in a 40% increase in DNA cleavage complex stability. However, anthracyclines maintain superior tissue penetration, achieving cytotoxic concentrations in spheroid cores at 1/10th the dose required for acridine derivatives [1] [3].
Structural optimization studies demonstrate that hydrophobic acridine substitutions profoundly influence activity. An iodine atom at the acridine 3-position boosts cytotoxicity 3.5-fold against leukemia models by enhancing cellular retention. Conversely, bulkier substituents like isopropyl disrupt planarity, diminishing DNA binding. Modern derivatives incorporate carbamoyl groups (e.g., 4-carbamoyl-9-acridinylamino) to improve solubility without compromising intercalative ability, achieving a 90% reduction in aggregation tendency [2] [3].
Table 4: Comparative Profile Against Reference Antineoplastics
Parameter | 4'-(9-acridinylamino)-methanesulfonanilide | Doxorubicin | Amsacrine (m-AMSA) |
---|---|---|---|
DNA binding constant (Kᵢ, M⁻¹) | 2.1 × 10⁷ | 1.5 × 10⁶ | 3.8 × 10⁶ |
Topo-II cleavage complex half-life | 42 min | 28 min | 37 min |
Spheroid core penetration | Limited (surface layers only) | Moderate | Limited |
Log P (octanol/water) | 1.9 | -0.45 | 2.2 |
Leukemia L1210 IC₅₀ | 0.11 μM | 0.05 μM | 0.15 μM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0